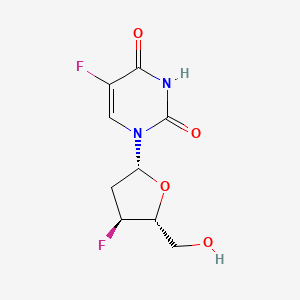

5-Fluoro-2',3'-dideoxy-3'-fluorouridine

Description

Contextualization within the Landscape of Fluorinated Nucleoside Analogues Research

Fluorinated nucleoside analogues represent a pivotal class of modified nucleosides that have demonstrated considerable therapeutic potential in treating a variety of human diseases, most notably cancer and viral infections. oup.comnih.gov The strategic incorporation of fluorine atoms into nucleoside structures is a well-established method in medicinal chemistry to enhance the biological activity of the parent molecule. oup.comacs.org This modification can profoundly influence the compound's physical, chemical, and biological properties. acs.org

The introduction of fluorine can alter electronic properties, molecular conformation, and metabolic stability, which in turn impacts the pharmacokinetic and pharmacodynamic profiles. mdpi.comnih.govnih.gov Specifically, substituting a hydrogen atom or a hydroxyl group with fluorine often improves the metabolic stability of the glycosidic bond and can prevent oxidative degradation by enzymes like P450. mdpi.comnih.gov Fluorine's unique characteristics, being a close steric mimic of hydrogen and a potential mimic for a hydroxyl group due to its hydrogen bonding capability, allow it to introduce significant electronic changes with minimal steric disruption. nih.gov Consequently, about 20-25% of all modern drugs and drug candidates contain at least one fluorine atom. oup.commdpi.com Many fluorinated nucleosides have advanced to clinical trials or have been approved for patient use, underscoring their importance in modern therapeutics. oup.comnih.gov

Historical Perspective of 2',3'-Dideoxynucleosides in Antiviral and Anticancer Drug Discovery Paradigms

The development of 2',3'-dideoxynucleosides marked a significant turning point in the design of antiviral and anticancer agents. These molecules are structurally similar to natural deoxynucleosides but critically lack the hydroxyl group at both the 2' and 3' positions of the sugar moiety. wikipedia.org The absence of the 3'-hydroxyl group is the key to their mechanism of action. wikipedia.org In cellular processes, DNA polymerases extend a growing DNA strand by forming a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide and the 5'-phosphate group of the incoming nucleotide. wikipedia.org

Because 2',3'-dideoxynucleosides lack this essential 3'-hydroxyl group, their incorporation into a nascent DNA chain by a polymerase results in the immediate and irreversible cessation of chain elongation. nih.govwikipedia.org This "chain-terminating" property made them powerful tools, famously utilized in the Sanger method for DNA sequencing. wikipedia.org

This same mechanism proved highly effective in the context of antiviral therapy, particularly following the emergence of the human immunodeficiency virus (HIV) in the 1980s. mdpi.com The discovery that viral reverse transcriptases were susceptible to inhibition by these chain-terminating nucleoside analogues led to the rapid development of drugs like zidovudine (B1683550) (AZT), a 3'-azido-3'-deoxythymidine, and other dideoxynucleosides such as ddI and ddC. nih.gov This paradigm of inhibiting viral replication through chain termination became a cornerstone of anti-HIV chemotherapy and has been explored for other viral infections as well. nih.govmdpi.com

Rationale for Strategic Fluorine Substitution at the 5-Position and 3'-Position of the Uridine (B1682114) Scaffold

The design of 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) incorporates two strategic fluorine substitutions, each contributing distinct and advantageous properties to the molecule.

Fluorination at the 5-Position: The introduction of a fluorine atom at the C-5 position of the uracil (B121893) base is a classic strategy in anticancer drug design. mdpi.com This modification creates an analogue that mimics thymidine's natural substrate, deoxyuridine monophosphate (dUMP). The resulting compound, in its phosphorylated form, can act as a potent inhibitor of thymidylate synthase (TS). mdpi.com This enzyme is crucial for the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTMP pool, thereby disrupting DNA replication and repair, which is particularly detrimental to rapidly proliferating cancer cells. mdpi.comacs.org The development of 5-fluorouracil (B62378) (5-FU) over fifty years ago established this approach as a highly successful chemotherapeutic strategy. mdpi.commdpi.com

Fluorination at the 3'-Position: Substituting the 3'-hydroxyl group of the deoxyribose sugar with a fluorine atom serves multiple purposes. Firstly, similar to other 2',3'-dideoxynucleosides, it functions as a DNA chain terminator because the fluorine atom cannot participate in the formation of a phosphodiester bond. nih.gov Secondly, the C-F bond is significantly stronger and more stable than a C-OH or C-H bond. nih.gov This increased stability makes the nucleoside more resistant to metabolic degradation, particularly cleavage of the glycosidic bond, which can be a major pathway for drug inactivation in vivo. nih.govmdpi.comacs.org The substitution of fluorine at the 3'-position has been shown to produce potent inhibitors of HIV. nih.gov For instance, 3'-fluoro-2',3'-dideoxyuridine (FddUrd) was identified as a potent and relatively nontoxic inhibitor of HIV-1. nih.gov

The synthesis and biological evaluation of this compound and its 5'-phosphate (3'-FFdUMP) revealed specific interactions with key enzymes. While 3'-FFdUrd itself is a weak, noncompetitive inhibitor of thymidine (B127349) phosphorylase, its phosphorylated form, 3'-FFdUMP, inhibits thymidylate synthetase. acs.orgnih.gov This dual-fluorination strategy thus combines the established anticancer mechanism of 5-fluoropyrimidines with the chain-terminating and stability-enhancing properties conferred by the 3'-fluoro modification.

Interactive Data Tables

The following tables summarize key research findings related to this compound and related compounds.

| Compound | Enzyme | Interaction Type | Inhibition Constant (Ki) | Notes |

|---|---|---|---|---|

| 3'-FFdUrd | Thymidine Phosphorylase | Weak, noncompetitive inhibitor | 1.7 mM | The compound is not a substrate for the enzyme. |

| 3'-FFdUMP | Thymidylate Synthetase | Competitive inhibitor (with dUMP) | 0.13 mM | Inhibition increases over time in the presence of 5,10-methylenetetrahydrofolate, indicating tight-binding complex formation. |

| Compound | 50% Inhibitory Concentration (IC50) |

|---|---|

| 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) | 1.8 µM |

| 3'-deoxy-3'-fluorothymidine (FLT) | 0.10 µM |

| 3'-azido-3'-deoxythymidine (AZT) | 0.23 µM |

| 2',3'-dideoxyinosine (ddI) | 0.49 µM |

| 2',3'-dideoxycytosine (ddC) | 0.03 µM |

Structure

3D Structure

Properties

CAS No. |

41107-55-5 |

|---|---|

Molecular Formula |

C9H10F2N2O4 |

Molecular Weight |

248.18 g/mol |

IUPAC Name |

5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10F2N2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4-,6+,7+/m0/s1 |

InChI Key |

BTDNMVIVIFYUGE-UBKIQSJTSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)F |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)F |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)F |

Other CAS No. |

41107-55-5 |

Synonyms |

3'-FFdUrd 5-fluoro-2',3'-dideoxy-3'-fluorouridine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 2 ,3 Dideoxy 3 Fluorouridine

Established Synthetic Pathways for 5-Fluoro-2',3'-dideoxy-3'-fluorouridine

The established pathways to synthesize this compound typically involve the modification of a pre-existing nucleoside scaffold, requiring sophisticated chemical techniques to introduce fluorine atoms at specific positions of the sugar ring. acs.orgacs.org

A logical synthetic approach to this compound begins with a related nucleoside precursor. While direct synthesis from 2',3'-dideoxyuridine (B1630288) is feasible, a common strategy involves starting with a more readily available nucleoside like uridine (B1682114) or 5-fluorouridine (B13573). The synthesis of the target compound, also known as 3'-FFdUrd, has been successfully accomplished, leading to detailed investigation of its biological properties. acs.orgnih.gov The synthesis generally involves creating a leaving group at the 3'-position of a protected 5-fluorouridine derivative, followed by nucleophilic substitution with a fluoride (B91410) source. An alternative starting point could be 2',3'-anhydro nucleosides, which can be opened with a fluoride source to introduce the fluorine atom at the desired position. nih.gov

Achieving regioselectivity—the precise placement of a functional group—is a critical challenge in modifying the sugar moiety of nucleosides. numberanalytics.com For the synthesis of this compound, the introduction of a fluorine atom specifically at the C3' position is paramount. This is often accomplished by first introducing a hydroxyl group with the correct stereochemistry at the C3' position, which is then converted into a good leaving group (e.g., triflate or tosylate). Nucleophilic substitution with a fluoride anion source, such as tetrabutylammonium (B224687) fluoride (TBAF), can then install the fluorine atom. numberanalytics.com

Deoxyfluorination reagents are also widely used for the direct conversion of a hydroxyl group to a fluorine atom. nih.gov Diethylaminosulfur trifluoride (DAST) is a versatile and commonly employed reagent in nucleoside chemistry that can replace a secondary hydroxyl group with fluorine, typically with inversion of configuration (Sɴ2 mechanism). nih.gov Other modern fluorinating agents, such as Selectfluor, are used for electrophilic fluorination, particularly on resonance-stabilized carbanions or enol ethers, which can be formed from ketone intermediates. numberanalytics.comnih.gov The choice of reagent and reaction conditions is crucial for controlling the position of fluorination. numberanalytics.com

Table 1: Common Reagents for Regioselective Fluorination in Nucleoside Synthesis

| Reagent Class | Example Reagent | Abbreviation | Typical Application | Mechanism Type |

|---|---|---|---|---|

| Deoxyfluorination | Diethylaminosulfur trifluoride | DAST | OH → F conversion | Nucleophilic (Sɴ2) |

| Nucleophilic Fluoride Source | Tetrabutylammonium fluoride | TBAF | Displacement of leaving groups | Nucleophilic (Sɴ2) |

| Electrophilic Fluorinating Agent | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enol ethers/carbanions | Electrophilic |

| Nucleophilic Fluoride Source | Caesium fluoride | CsF | Displacement of leaving groups | Nucleophilic |

The biological activity of nucleoside analogs is highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is essential. chemrxiv.orgnih.gov In nucleoside synthesis, this primarily concerns the configuration of the glycosidic bond (β- or α-anomer) and the stereocenters on the sugar ring. wikipedia.org

The most common method for ensuring the correct β-configuration is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which couples a silylated heterocyclic base with an electrophilic sugar derivative in the presence of a Lewis acid. wikipedia.org The use of an acyl-protected ribose often leads to the desired β-nucleoside due to neighboring group participation from the C2'-acyl group, which forms a cyclic cation intermediate and directs the incoming nucleobase to the β-face of the sugar. wikipedia.org However, in 2',3'-dideoxy nucleosides, this C2' participation is absent, making stereocontrol more challenging. wikipedia.org

For modifications on the sugar ring, such as the introduction of the 3'-fluoro group, stereocontrol is dictated by the reaction mechanism. For instance, an Sɴ2 reaction with a fluoride nucleophile on a precursor with a C3'-β leaving group will result in the desired C3'-α-fluoro configuration (with arabino- a or xylo-configuration depending on the C2' stereochemistry). acs.org Developing reagent-based platforms that enable modular and stereocontrolled synthesis is an active area of research to predictably access specific stereoisomers. chemrxiv.orgnih.gov

Advanced Synthetic Approaches for Analogues of this compound

To improve the pharmacological properties of nucleoside analogs, they are often chemically modified into derivatives or prodrugs. These advanced approaches aim to enhance cellular uptake, metabolic stability, and biological activity.

The introduction of a propargyl group (a three-carbon chain with a carbon-carbon triple bond) into a nucleoside analog can serve multiple purposes. This functional group can act as a bioisostere for other chemical moieties or provide a reactive handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

The synthesis of propargyl derivatives can be achieved through various methods. mdpi.com One common approach involves the reaction of a nucleoside with a propargyl halide (e.g., propargyl bromide) under basic conditions to alkylate a hydroxyl or amino group. For instance, phosphoramidate (B1195095) derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) bearing an N-propargyl substituent have been synthesized and shown to possess good cytotoxic activity against cancer cell lines. nih.gov Another strategy involves the photoinduced copper-catalyzed monofluoroalkylation of alkynes to generate propargyl fluorides. organic-chemistry.org These methods allow for the creation of a diverse library of propargylated nucleosides for biological screening. mdpi.comgoogle.com

A significant limitation for many nucleoside analogs is the first phosphorylation step, which is often inefficient and rate-limiting. The ProTide (pronucleotide) technology is a prodrug strategy designed to bypass this step by delivering the nucleoside monophosphate directly into the cell. nih.govnih.gov This approach has been successfully used for numerous antiviral and anticancer agents. nih.govnucana.com

A ProTide consists of a nucleoside monophosphate where the phosphate (B84403) group is masked by an aryl group and an amino acid ester. nih.govwikipedia.org This structure increases the molecule's lipophilicity, aiding its passage through cell membranes. nih.gov Once inside the cell, cellular enzymes (e.g., Cathepsin A and Carboxylesterase 1) cleave the masking groups to release the active nucleoside monophosphate. calstate.edu

The synthesis of phosphoramidate prodrugs typically involves the phosphorylation of the parent nucleoside at the 5'-hydroxyl position. acs.org A common method uses a phosphorylating agent like phosphoryl chloride followed by sequential or one-pot addition of the aryl alcohol (e.g., phenol) and the amino acid ester. nih.govnih.gov The stereochemistry at the phosphorus center can significantly impact the biological activity, making the development of diastereoselective synthetic methods a key area of interest. tandfonline.com

Table 2: Key Components of the ProTide Prodrug System

| Component | Function | Common Examples |

|---|---|---|

| Parent Nucleoside | The core therapeutic agent. | This compound |

| Phosphate/Phosphonate Group | The pre-activated moiety. | Monophosphate |

| Aryl Moiety | Masks the phosphate; facilitates intracellular release. | Phenol, Naphthol |

| Amino Acid Ester | Masks the phosphate; enhances cell permeability. | L-Alanine methyl ester, L-Alanine ethyl ester |

Bioconjugation Strategies for Hybrid Compound Development

While specific bioconjugation studies on this compound are not extensively detailed in publicly available literature, the development of hybrid compounds from analogous fluorinated nucleosides is dominated by prodrug strategies. These approaches aim to enhance pharmacokinetic properties such as membrane permeability, metabolic stability, and cellular uptake. oup.comnih.gov By temporarily masking polar functional groups, these strategies create lipophilic derivatives that can more easily traverse cellular membranes before being cleaved by intracellular enzymes to release the active nucleoside analogue. nih.gov

One of the most successful and widely applied bioconjugation techniques is the phosphoramidate prodrug approach, famously exemplified by Sofosbuvir. oup.com This strategy involves converting the 5'-hydroxyl group of the nucleoside into a phosphoramidate derivative. This modification neutralizes the charge of the phosphate group, facilitating passive diffusion into the cell. mdpi.com Once inside, the phosphoramidate moiety is enzymatically cleaved to release the nucleoside monophosphate, effectively bypassing the often inefficient first phosphorylation step catalyzed by cellular kinases—a common rate-limiting step in the activation of nucleoside analogues. oup.comresearchgate.net Research on compounds like 3'-azido-2',3'-dideoxy-5-fluorouridine has demonstrated that creating N-alkyl phosphoramidates at the 5'-position can significantly enhance biological activity compared to the parent nucleoside. nih.gov

Another prevalent strategy involves the formation of ester prodrugs. nih.gov The hydroxyl groups on the sugar moiety (where applicable) or amino groups on the nucleobase can be acylated to form esters, carbonates, or carbamates. oup.comresearchgate.net These ester linkages increase the lipophilicity of the parent compound. For instance, the development of Mericitabine, a 3',5'-diisobutyryl ester prodrug of a 2'-fluoro-2'-C-methylcytidine analogue, was pursued to improve oral bioavailability and reduce susceptibility to deamination. oup.com This approach highlights how bioconjugation can be tailored to overcome specific metabolic vulnerabilities of the parent drug.

These strategies, while documented for other fluorinated nucleosides, provide a clear blueprint for the potential development of hybrid versions of this compound to improve its therapeutic profile.

Table 1: Potential Bioconjugation (Prodrug) Strategies for Fluorinated Nucleosides

| Strategy | Moiety Attached | Rationale | Representative Examples |

|---|---|---|---|

| Phosphoramidate Prodrugs | Phosphoramidate group at the 5'-hydroxyl position | Masks polarity of the phosphate, enhances cellular uptake, and bypasses the initial kinase-dependent phosphorylation step. mdpi.comresearchgate.net | Sofosbuvir, 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine. oup.comnih.gov |

| Ester Prodrugs | Carboxyl groups (esters, carbonates, carbamates) at hydroxyl or amino positions | Increases lipophilicity, improves oral bioavailability, and can protect against enzymatic degradation (e.g., deamination). oup.comnih.gov | Mericitabine (3',5'-diisobutyryl ester prodrug). oup.com |

| Macromolecular Conjugates | Polymers (e.g., haemoglobin) | Can control drug release, alter distribution, and potentially improve the safety profile of the parent drug. nih.gov | Ribavirin-haemoglobin conjugates. nih.gov |

Mechanistic Investigations of Fluorination Reactions in Nucleoside Chemistry (e.g., Neighboring-Group Participation)

The introduction of fluorine into a nucleoside's sugar moiety is a pivotal modification that can profoundly influence its biological activity. nih.gov The mechanisms governing these fluorination reactions are critical, as they determine the stereochemical outcome, which is essential for the compound's interaction with biological targets. nih.gov Fluorination can be achieved through nucleophilic or electrophilic reagents. mdpi.com

In nucleophilic fluorination, a hydroxyl group is typically replaced by fluorine via an S_N2 mechanism, which results in an inversion of configuration at the reaction center. nih.gov A variety of deoxyfluorinating reagents are used for this purpose, with Diethylaminosulfur trifluoride (DAST) being one of the most versatile for converting hydroxyl groups to fluorine. nih.govmdpi.com Other common reagents include hydrogen fluoride (HF) and its less hazardous derivatives like Olah's reagent (pyridine-HF). nih.govmdpi.com

In the context of uridine nucleosides, the carbonyl group at the C2 position of the uracil (B121893) base is a classic example of a participating neighboring group. A proposed mechanism for the fluorination of a uridine derivative illustrates this process clearly:

Initially, the fluorinating reagent (e.g., Deoxo-Fluor) activates the hydroxyl group at the C2' position of the ribose sugar.

Instead of a direct attack by an external fluoride ion, the lone pair of electrons on the C2-oxygen of the uracil base acts as an internal nucleophile, attacking the C2' carbon.

This intramolecular S_N2 attack displaces the activated hydroxyl group (now a good leaving group) and forms a strained, cyclic anhydro nucleoside intermediate (e.g., a 2,2'-anhydro nucleoside). This is the first inversion of stereochemistry. nih.govacs.org

The fluoride anion, now acting as an external nucleophile, attacks the C2' carbon of the anhydro intermediate. This attack opens the cyclic intermediate.

This second S_N2 reaction causes another inversion of stereochemistry at the C2' position, leading to the final fluorinated nucleoside with a net retention of the original configuration. acs.org

This NGP mechanism is crucial because it provides a high degree of stereocontrol, which is often difficult to achieve through direct substitution reactions, especially in complex molecules like nucleosides. acs.org Understanding and leveraging such mechanistic pathways is fundamental to the rational design and synthesis of stereochemically pure fluorinated nucleoside analogues like this compound.

Table 2: Common Fluorinating Reagents in Nucleoside Chemistry

| Reagent | Type | Common Application/Mechanism |

|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Versatile reagent for deoxofluorination; replaces hydroxyl groups with fluorine, typically via an S_N2 mechanism with inversion of configuration. nih.govmdpi.com |

| Olah's Reagent (Pyridine-HF) | Nucleophilic | A "tamed" and less hazardous source of hydrogen fluoride, used for fluorinating anhydro nucleosides. nih.gov |

| Selectfluor | Electrophilic | Used to introduce fluorine into electron-rich positions, such as heterocyclic bases or moieties with double bonds, via electrophilic addition. nih.govmdpi.com |

| Triethylamine trihydrofluoride (Et₃N·3HF) | Nucleophilic | A noncorrosive alternative to DAST, beneficial for industrial-scale synthesis and fluorination reactions. mdpi.com |

Molecular and Cellular Pharmacology of 5 Fluoro 2 ,3 Dideoxy 3 Fluorouridine

Intracellular Anabolism and Metabolic Activation Pathways

The cytotoxic effects of many fluorinated nucleoside analogs, including 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd), are contingent upon their intracellular conversion to active nucleotide metabolites. This bioactivation process is a critical determinant of their pharmacological activity.

While specific kinases responsible for the phosphorylation of 3'-FFdUrd are not extensively detailed in the provided search results, the general pathway for fluorinated nucleosides involves sequential phosphorylation to their 5'-monophosphate, 5'-diphosphate, and ultimately their active 5'-triphosphate forms. This process is catalyzed by cellular nucleoside and nucleotide kinases. For instance, in the broader context of fluoropyrimidine metabolism, compounds like 5-fluorouracil (B62378) (5-FU) are anabolized to various active metabolites, including 5-fluorouridine-5'-triphosphate (5-FUTP) and 5-fluoro-2'-deoxyuridine-5'-triphosphate (5-FdUTP). Similarly, other fluorinated nucleosides like trifluridine are converted to their monophosphate form by thymidine (B127349) kinase, and subsequently to the active triphosphate metabolite by cellular kinases. It is the 5'-triphosphate metabolite that is often responsible for the primary mechanism of action, such as incorporation into DNA or RNA.

The initial phosphorylation to the 5'-monophosphate is a key activation step. The monophosphate form of 3'-FFdUrd, this compound 5'-phosphate (3'-FFdUMP), has been synthesized and studied for its interaction with key enzymes.

The bioactivation of 3'-FFdUrd is intrinsically linked to the enzymatic machinery within the cell. While 3'-FFdUrd itself is not a substrate for thymidine phosphorylase, its monophosphate metabolite, 3'-FFdUMP, is a potent inhibitor of thymidylate synthase (TS). This inhibition is a critical step in the cytotoxic mechanism of many fluoropyrimidines.

The interaction of 3'-FFdUMP with thymidylate synthase is time-dependent, especially in the presence of the cofactor 5,10-methylenetetrahydrofolate. Initially, 3'-FFdUMP acts as a competitive inhibitor with respect to the natural substrate, deoxyuridylate. However, this initial reversible binding is followed by a slower conversion to a tightly bound complex. This two-stage process, involving the formation of a reversible adsorption complex followed by conversion to a tight-binding catalytic complex, is a key feature of its mechanism of action. The dissociation rate of the complex formed between 3'-FFdUMP and dTMP synthetase is slow, indicating a stable and potent inhibition of the enzyme.

The broader context of fluoropyrimidine anabolism reveals a complex network of enzymatic conversions. For 5-FU, enzymes such as uridine (B1682114) phosphorylase, thymidine phosphorylase, uridine kinase, and pyrimidine (B1678525) phosphoribosyl transferase are involved in its conversion to various active metabolites. These metabolites, including 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), are crucial for the drug's cytotoxic activity. FdUMP, for example, forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis.

Table 1: Enzymatic Interactions of 3'-FFdUrd and its Monophosphate

| Compound | Enzyme | Interaction Type | Kinetic Parameter | Reference |

| 3'-FFdUrd | Thymidine Phosphorylase | Weak, noncompetitive inhibitor | Ki = 1.7 mM | |

| 3'-FFdUMP | Thymidylate Synthetase | Competitive inhibitor (vs. deoxyuridylate) | Ki = 0.13 mM | |

| 3'-FFdUMP | Thymidylate Synthetase (in presence of 5,10-methylenetetrahydrofolate) | Time-dependent inhibition | kon(obsd) = 0.029 s⁻¹ | |

| 3'-FFdUMP-TS complex | Thymidylate Synthetase | Tight-binding complex | koff(obsd) = 1.4 x 10⁻² min⁻¹ |

Preclinical Pharmacokinetic Profiles in Research Models

Understanding the pharmacokinetic profile of this compound (3'-FFdUrd) in preclinical models is essential for predicting its behavior in humans. Studies in animal models provide critical data on its absorption, distribution, metabolism, and excretion.

Oral Bioavailability and Absorption Characteristics in Animal Models (e.g., mice, monkeys)

While specific data on the oral bioavailability of 3'-FFdUrd is not available in the provided search results, studies on structurally similar fluorinated nucleoside analogs in mice and monkeys offer valuable insights. For instance, the oral bioavailability of 5-fluoro-2'-deoxycytidine (FdCyd) in mice was found to be approximately 4% when administered alone. However, when co-administered with a cytidine deaminase inhibitor, its oral bioavailability increased significantly. This suggests that first-pass metabolism can be a major determinant of the oral bioavailability of such compounds.

In rhesus monkeys, another related compound, β-l-2',3'-dideoxy-5-fluorocytidine (β-l-FddC), demonstrated an absolute oral bioavailability ranging from 56% to 66%. This compound was well-absorbed after oral administration, with peak plasma concentrations reached at approximately 1.5 hours. These findings highlight that modifications to the sugar moiety and the nucleobase can significantly impact the oral absorption and bioavailability of fluorinated nucleoside analogs.

A study on 5-chloro-2',3'-dideoxy-3'-fluorouridine, a compound closely related to 3'-FFdUrd, showed that it was rapidly and well absorbed following oral administration in HIV-infected adults, with peak plasma concentrations occurring between 0.8 and 1.3 hours post-dosing. At least 60% of the dose was absorbed.

Table 2: Oral Bioavailability of Related Fluorinated Nucleoside Analogs in Animal Models

| Compound | Animal Model | Oral Bioavailability | Key Findings | Reference |

| 5-fluoro-2'-deoxycytidine (FdCyd) | Mice | ~4% (alone) | Co-administration with a cytidine deaminase inhibitor significantly increased bioavailability. | |

| β-l-2',3'-dideoxy-5-fluorocytidine (β-l-FddC) | Rhesus Monkeys | 56% - 66% | Well-absorbed with peak plasma concentrations at ~1.5 hours. | |

| 5-chloro-2',3'-dideoxy-3'-fluorouridine | Humans (HIV-infected adults) | >60% (absorbed) | Rapidly and well-absorbed. |

Metabolism and Primary Metabolite Identification in Preclinical Species (e.g., glucuronide conjugates)

The metabolism of fluorinated nucleoside analogs often involves enzymatic modification, including catabolism and the formation of conjugates. For 5-fluoro-2'-deoxycytidine in mice, it is rapidly converted to 5-fluoro-2'-deoxyuridine (B1346552), then to 5-fluorouracil, and subsequently to 5-fluorouridine (B13573). This highlights a significant catabolic pathway that can impact the concentration of the parent drug.

In the case of 5-chloro-2',3'-dideoxy-3'-fluorouridine, the principal metabolite identified in plasma was its 5'-O-glucuronide conjugate. This indicates that glucuronidation is a significant metabolic pathway for this class of compounds. The molar ratio of the glucuronide metabolite to the parent compound in terms of area under the curve (AUC) was consistent across different dose levels. Approximately 30% of the administered dose was excreted as the unchanged drug and another 30% as the glucuronide conjugate. This suggests that a substantial portion of the drug is eliminated after undergoing glucuronidation.

Tissue-Specific Activation and Distribution in Animal Organs (e.g., liver-targeted disposition)

The distribution of fluorinated nucleosides and their metabolites to various tissues is a critical aspect of their pharmacology. Studies with 5'-deoxy-5-fluorouridine (5'-DFUR), a prodrug of 5-fluorouracil (5-FU), in tumor-bearing mice and rats have shown that the levels of the active metabolite, 5-FU, were highest in the tumors compared to other tissues at later time points after oral administration. This suggests a degree of tumor-selective activation and distribution. This selective conversion to the active cytotoxic agent in tumor tissues is a desirable characteristic for anticancer drugs.

Cellular Uptake Mechanisms and Intracellular Transport Dynamics

The entry of this compound (3'-FFdUrd) into target cells is a critical prerequisite for its pharmacological activity. While direct studies detailing the specific transport mechanisms for this compound are limited, the cellular uptake pathways can be largely inferred from research on structurally analogous nucleoside drugs, particularly other 3'-fluoro-dideoxynucleosides. The transport of these molecules across the cell membrane is primarily mediated by specialized protein families known as human nucleoside transporters (hNTs).

These transporters are broadly categorized into two major superfamilies: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs are sodium-dependent symporters that actively transport nucleosides into the cell against a concentration gradient.

Research on the closely related compound, 3'-deoxy-3'-fluorothymidine (FLT), provides significant insights into the likely transporters for 3'-FFdUrd. Studies have demonstrated that FLT is efficiently transported by several human nucleoside transporters. Specifically, the human concentrative nucleoside transporters hCNT1 and hCNT3, and the human equilibrative nucleoside transporters hENT1 and hENT2, have been shown to facilitate the uptake of FLT. nih.govnih.gov Given the structural similarities, it is highly probable that these transporters also recognize and transport this compound. The initial rates of uptake for such analogs are often a function of both concentrative and equilibrative transporter activities. nih.gov

The expression levels of these transporters can vary significantly among different cell types and tissues, which can be a key determinant of the cellular sensitivity to the drug. For instance, in various human cancer cell lines, hENT1 and hENT2 have been identified as the most abundant nucleoside transporter transcripts. nih.gov This suggests that the equilibrative transporters may play a predominant role in the uptake of 3'-fluoro-dideoxynucleoside analogs in these cells.

Once inside the cell, the intracellular transport dynamics of this compound would involve its diffusion through the cytoplasm. Subsequently, for the compound to exert its therapeutic effect, it must be metabolically activated through phosphorylation by cellular kinases. It is the phosphorylated form, this compound 5'-phosphate (3'-FFdUMP), that interacts with intracellular targets. nih.gov While 3'-FFdUrd itself is not a substrate for thymidine phosphorylase, its phosphorylated metabolite is a potent inhibitor of thymidylate synthetase. nih.gov The retention of the drug within the cell is largely dependent on this metabolic trapping, where the charged phosphate (B84403) group prevents the molecule from being readily transported out of the cell via equilibrative transporters.

The table below summarizes the key human nucleoside transporters likely involved in the cellular uptake of this compound, based on data from the structurally similar compound 3'-deoxy-3'-fluorothymidine.

Table 1: Potential Human Nucleoside Transporters for this compound

| Transporter Family | Transporter | Transport Mechanism | Likely Substrate Affinity (Inferred from FLT studies) |

| Concentrative Nucleoside Transporters (CNT) | hCNT1 | Sodium-dependent | High |

| hCNT2 | Sodium-dependent | Moderate | |

| hCNT3 | Sodium-dependent | High | |

| Equilibrative Nucleoside Transporters (ENT) | hENT1 | Facilitated diffusion | Moderate |

| hENT2 | Facilitated diffusion | Moderate |

Mechanisms of Action of 5 Fluoro 2 ,3 Dideoxy 3 Fluorouridine at the Molecular Level

Disruption of Nucleic Acid Synthesis

Interference with DNA Replication through Chain Termination

A principal mechanism of action for 5-Fluoro-2',3'-dideoxy-3'-fluorouridine is its ability to act as a DNA chain terminator. Following cellular uptake, the compound is phosphorylated to its triphosphate form. This activated metabolite can then be recognized by DNA polymerases and incorporated into a growing DNA strand during replication. However, the absence of a hydroxyl group at the 3' position of the deoxyribose sugar analog prevents the formation of the subsequent phosphodiester bond, which is essential for elongating the DNA chain. This leads to the premature termination of DNA synthesis. nih.govnih.gov This process is a common mechanism for many nucleoside analogs used in antiviral and anticancer therapies. nih.govnih.gov The incorporation of these analogs into the genome effectively halts the proliferation of rapidly dividing cells, such as cancer cells and viruses. nih.gov

The incorporation of the triphosphate form of similar fluorinated nucleosides into DNA can also lead to destabilization of the DNA molecule, potentially causing strand rupture and contributing to cell death. wikipedia.org

Modulation of RNA Metabolism and Functional Integrity

In addition to its effects on DNA, this compound can also influence RNA metabolism. While its primary action is often associated with DNA synthesis, its structural similarity to natural nucleosides allows for its potential incorporation into RNA molecules. The incorporation of its precursor, 5-fluorouracil (B62378) (5-FU), into various classes of RNA, including ribosomal RNA (rRNA), has been shown to be significantly higher than its incorporation into DNA. nih.gov This integration can disrupt the normal processing, stability, and function of RNA. For instance, the incorporation of 5-FU into rRNA can create "fluorinated active ribosomes," leading to translational reprogramming and incomplete cytotoxicity, which may contribute to cellular plasticity. nih.govsemanticscholar.org

Direct Enzyme Inhibition and Allosteric Modulation

Inhibition of Thymidylate Synthase by this compound Monophosphate (5-FFdUMP)

Once inside the cell, this compound is converted to its monophosphate derivative, this compound monophosphate (5-FFdUMP). This metabolite is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). researchgate.nettaylorandfrancis.com TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as the methyl donor. researchgate.netnih.gov

5-FFdUMP acts as a competitive inhibitor with respect to dUMP. nih.gov In the presence of the folate cofactor, the inhibition becomes more potent and time-dependent. nih.gov 5-FFdUMP forms a stable ternary complex with thymidylate synthase and the folate cofactor, effectively blocking the active site and preventing the synthesis of dTMP. researchgate.netnih.govnih.gov This depletion of the dTMP pool leads to an imbalance in deoxynucleotide levels, which is critical for DNA replication and repair, ultimately resulting in inhibition of DNA synthesis and cell death. wikipedia.orgresearchgate.net

The inhibition of thymidylate synthase by the active metabolite of a related compound, 5-fluorouracil (5-FU), namely 5-fluoro-2'-deoxyuridylate (FdUMP), is a well-established mechanism of anticancer drugs. wikipedia.orgresearchgate.net The dissociation rate of the complex formed between 5-FFdUMP and thymidylate synthase is similar to that of the potent inhibitor FdUMP, highlighting its effectiveness. nih.gov

Table 1: Kinetic Parameters of 5-FFdUMP Inhibition of Thymidylate Synthase

| Parameter | Value | Condition |

|---|---|---|

| Ki (competitive with dUMP) | 0.13 mM | Simultaneous presence of substrate and inhibitor |

| kon(obsd) | 0.029 s⁻¹ | In the presence of 5,10-methylenetetrahydrofolate |

| koff(obsd) | 1.4 x 10⁻² min⁻¹ | Dissociation from the enzyme complex |

Data compiled from research on the interaction of 5-FFdUMP with thymidylate synthase. nih.gov

Inhibition of Viral Polymerases (e.g., HIV-1 Reverse Transcriptase, HCV NS5B Polymerase)

The triphosphate form of this compound and its analogs are potent inhibitors of viral polymerases, which are essential for the replication of viruses like human immunodeficiency virus (HIV) and hepatitis C virus (HCV). nih.gov These viral enzymes are targeted due to their crucial role in synthesizing viral nucleic acids.

HIV-1 Reverse Transcriptase: Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of anti-HIV therapy. taylorfrancis.comyoutube.com After intracellular phosphorylation to their triphosphate form, these analogs compete with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT). taylorfrancis.comnih.govnih.gov The lack of a 3'-hydroxyl group on the incorporated analog results in chain termination, halting viral DNA synthesis. nih.govnih.gov The triphosphate of a related compound, 5-Chloro-2',3'-dideoxy-3'-fluorouridine, has been shown to be a potent inhibitor of HIV-1 reverse transcriptase. nih.gov

HCV NS5B Polymerase: The hepatitis C virus RNA-dependent RNA polymerase, NS5B, is another key target for antiviral therapy. researchgate.netwikipedia.orgresearchgate.net Nucleoside inhibitors, once converted to their active triphosphate form, act as substrates for NS5B. nih.gov Their incorporation into the nascent viral RNA chain leads to chain termination, thereby inhibiting viral replication. nih.govnih.gov This mechanism is central to the action of several anti-HCV drugs. wikipedia.org

Table 2: Inhibition of Viral Polymerases by Fluorinated Nucleoside Analogs

| Viral Polymerase | Inhibitor Class | Mechanism of Action |

|---|---|---|

| HIV-1 Reverse Transcriptase | Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Competitive inhibition and DNA chain termination. taylorfrancis.comnih.govnih.gov |

| HCV NS5B Polymerase | Nucleoside Inhibitors (NIs) | Incorporation into viral RNA and chain termination. nih.govnih.gov |

Interactions with Nucleoside Phosphorylases and Other Key Metabolic Enzymes

The metabolic activation of fluoropyrimidines is a complex process involving several enzymes. For instance, the conversion of the parent compound to its active monophosphate form is a critical step. The absence of a 5'-hydroxyl group in some related analogs prevents their direct conversion to a nucleotide, necessitating initial conversion by enzymes like nucleoside phosphorylase. researchgate.net The interaction with these metabolic enzymes is a key determinant of the ultimate concentration of the active metabolites within the cell, thereby influencing the compound's efficacy.

Molecular Recognition and Binding Dynamics with Target Biomolecules

The biological activity of this compound is contingent upon its molecular interactions with specific host and viral enzymes. The compound itself is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its primary antiviral effects. However, both the parent nucleoside and its phosphorylated metabolites have been shown to interact with several key biomolecules, influencing their activity through various binding dynamics.

Interaction with Cellular Enzymes

Following cellular uptake, this compound and its subsequent phosphorylated forms can interact with cellular enzymes involved in nucleoside metabolism.

Thymidine (B127349) Phosphorylase: this compound has been identified as a weak, noncompetitive inhibitor of thymidine phosphorylase. nih.gov This interaction is characterized by a relatively high inhibition constant (Ki) of 1.7 mM, indicating a lower affinity for the enzyme compared to its natural substrates. nih.gov As a noncompetitive inhibitor, it is suggested to bind to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency without directly competing with the substrate.

Thymidylate Synthetase: The monophosphate derivative, this compound 5'-phosphate (3'-FFdUMP), demonstrates inhibitory activity against thymidylate synthetase. nih.gov Initially, it acts as a competitive inhibitor with respect to the natural substrate, deoxyuridylate, with a Ki of 0.13 mM. nih.gov However, in the presence of the cofactor 5,10-methylenetetrahydrofolate, the inhibition becomes more complex and time-dependent. nih.gov This interaction follows a two-stage model, beginning with the formation of a reversible complex, which then slowly converts to a more tightly bound state. nih.gov This is evidenced by a first-order rate constant (kon(obsd)) of 0.029 s⁻¹ for the increase in inhibition over time. nih.gov The resulting tight-binding complex has a slow dissociation rate (koff(obsd) = 1.4 x 10⁻² min⁻¹), comparable to that of the potent inhibitor 5-fluoro-2'-deoxyuridylate, indicating a stable interaction with the enzyme. nih.gov

Interaction with Viral Enzymes

The primary antiviral activity of this compound is mediated by its 5'-triphosphate metabolite, which targets viral reverse transcriptase (RT), particularly that of the Human Immunodeficiency Virus (HIV).

HIV Reverse Transcriptase: The triphosphate of 3'-fluoro-2',3'-dideoxyuridine (FddUrd), the parent compound of the 5-fluoro derivative, and its 5-chloro substituted analog are potent inhibitors of HIV-1 reverse transcriptase. nih.gov The 5'-triphosphate of FddUrd and its 5-chloro derivative have been shown to be highly active and selective inhibitors of HIV-RT, with 50% inhibitory concentrations (IC₅₀) of 0.07 µM and 0.04 µM, respectively. nih.gov For the related 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), it acts as a potent and selective inhibitor of HIV reverse transcriptase with a Ki of 0.05 µM. nih.gov This inhibition occurs through incorporation into the growing DNA chain, leading to chain termination. nih.gov

Molecular modeling studies of related L-3'-fluoro-2',3'-unsaturated nucleoside triphosphates in the active site of wild-type HIV-1 RT have provided insights into the specific molecular interactions that favor binding. A key interaction involves a hydrogen bond between the 3'-fluoro atom of the nucleoside and the amide backbone of the aspartate residue at position 185 (Asp185). nih.gov This interaction contributes to the favorable binding of the inhibitor to the enzyme. nih.gov The binding of nucleoside reverse transcriptase inhibitors occurs within a dynamic active site composed of a triad (B1167595) of aspartic acid residues (Asp110, Asp185, and Asp186) that coordinate magnesium ions, which are crucial for catalysis. nih.gov

The efficiency of incorporation of nucleoside analogs by HIV RT can be significantly higher than by human DNA polymerases, contributing to their selective antiviral activity. For instance, a related compound, β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine triphosphate (β-L-Fd4CTP), demonstrates a much higher efficiency of incorporation (Vmax/Km) by HIV RT compared to human DNA polymerases α, β, and γ. nih.gov

Table 1: Kinetic Parameters of this compound and its Derivatives with Target Enzymes

| Compound | Enzyme | Inhibition Type | Ki | kon(obsd) | koff(obsd) | IC₅₀ |

|---|---|---|---|---|---|---|

| This compound | Thymidine Phosphorylase | Noncompetitive | 1.7 mM nih.gov | - | - | - |

| This compound 5'-phosphate | Thymidylate Synthetase | Competitive | 0.13 mM nih.gov | 0.029 s⁻¹ nih.gov | 1.4 x 10⁻² min⁻¹ nih.gov | - |

| 3'-Fluoro-2',3'-dideoxyuridine 5'-triphosphate | HIV Reverse Transcriptase | - | - | - | - | 0.07 µM nih.gov |

| 5-Chloro-3'-fluoro-2',3'-dideoxyuridine 5'-triphosphate | HIV Reverse Transcriptase | - | - | - | - | 0.04 µM nih.gov |

| 2',3'-Dideoxyuridine-5'-triphosphate | HIV Reverse Transcriptase | - | 0.05 µM nih.gov | - | - | - |

Antiviral Research Investigations of 5 Fluoro 2 ,3 Dideoxy 3 Fluorouridine Preclinical Focus

Efficacy against Human Immunodeficiency Virus (HIV) in Cellular and Animal Models

Research into the anti-HIV properties of 5-Fluoro-2',3'-dideoxy-3'-fluorouridine and its related compounds has been conducted in various preclinical models, including cell cultures and animal studies.

In Vitro Antiviral Potency in Peripheral Blood Lymphocytes and Established Cell Lines

The in vitro antiviral potency of fluorinated dideoxyuridine analogues has been evaluated in several cell systems. A notable analogue, 3'-fluoro-2',3'-dideoxyuridine (FddUrd), demonstrated potent inhibition of HIV-1. nih.gov Further modifications, such as the introduction of a halogen at the 5-position, have been explored to enhance antiviral activity.

The 5-chloro derivative of 3'-fluoro-2',3'-dideoxyuridine, known as 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd), has shown significant anti-HIV-1 activity. nih.govnih.gov In MT-4 cells, a human T-cell line, the 5-halogenated derivatives of FddUrd, including the 5-chloro, 5-bromo, and 5-iodo variants, inhibited HIV-1 replication with a 50% effective dose (ED50) of approximately 0.2-0.4 microM. nih.gov Among these, FddClUrd was found to be the most selective inhibitor of HIV-1 replication, with a selectivity index comparable to that of zidovudine (B1683550) (AZT). nih.govnih.gov These derivatives also showed a marked inhibitory effect on HIV-2 replication in MT-4 cells and HIV-1 induced antigen expression in HUT-78 cells. nih.gov

Another closely related compound, 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83), has been tested in phytohemagglutinin-stimulated normal human peripheral blood lymphocytes. In this model, it inhibited the growth of fresh clinical HIV-1 isolates with an average 50% inhibitory concentration (IC50) of 1.8 microM. nih.govasm.org

Interactive Data Table: In Vitro Anti-HIV-1 Potency of this compound Analogues

| Compound | Cell Line | Potency (EC50/IC50) | Reference |

|---|---|---|---|

| 5-halogeno-FddUrd analogues | MT-4 | ~0.2-0.4 µM (ED50) | nih.gov |

| 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) | Human Peripheral Blood Lymphocytes | 1.8 µM (IC50) | nih.govasm.org |

Activity Spectrum against Drug-Resistant HIV Strains

A critical aspect of antiviral research is the evaluation of a compound's efficacy against drug-resistant viral strains. The analogue 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) has demonstrated the ability to retain its activity against HIV strains that have developed resistance to commonly used antiretroviral drugs such as zidovudine (AZT), didanosine (B1670492) (ddI), and zalcitabine (B1682364) (ddC). nih.govasm.org Furthermore, in laboratory studies, attempts to generate viral resistance to 935U83 by passaging both AZT-sensitive and AZT-resistant HIV strains in the presence of high concentrations of the compound were unsuccessful. nih.govasm.org

Impact on Specific Stages of the Viral Replication Cycle (e.g., reverse transcription, integration)

The mechanism of action of this compound and its analogues is believed to primarily target the reverse transcription stage of the HIV replication cycle. The anabolic profile of 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) is similar to that of AZT, and its triphosphate form acts as a potent inhibitor of HIV-1 reverse transcriptase. nih.govasm.org This inhibition is a key step in preventing the conversion of the viral RNA genome into DNA, thus halting the infection process.

Further evidence for the mechanism of action comes from studies where the anti-HIV-1 activity of 3'-fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogenated derivatives was reversed by the addition of thymidine (B127349) and 2'-deoxycytidine. nih.gov This suggests a competitive interaction at the level of viral DNA synthesis. Additionally, the 5'-phosphate of this compound has been shown to inhibit thymidylate synthetase, an enzyme involved in the synthesis of DNA precursors. nih.govpatsnap.com This inhibition occurs in a time-dependent manner in the presence of 5,10-methylenetetrahydrofolate, forming a tight-binding complex with the enzyme. nih.gov

Evaluation of Antiviral Activity against Other Pathogens in Preclinical Models (e.g., Hepatitis B Virus, Hepatitis C Virus, Flaviviruses like TBEV, WNV, ZIKV)

The antiviral potential of fluorinated nucleoside analogues extends beyond HIV. A related compound, 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C), has shown potent activity against the Hepatitis B Virus (HBV) in cell culture models. nih.gov It was found to be at least 10 times more potent than lamivudine (B182088) against HBV. nih.gov The triphosphate form of l(−)Fd4C inhibits HBV DNA polymerase in a competitive manner with dCTP. nih.gov In the duck hepatitis B virus (DHBV) infection model, l(−)Fd4C demonstrated the most potent antiviral effect when compared to lamivudine and other deoxycytidine analogs. nih.gov

In the realm of Flaviviruses, a study on 28 fluoro-substituted nucleosides revealed that 3′-deoxy-3′-fluoroadenosine exhibited a low-micromolar antiviral effect against Tick-borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV). nih.gov However, in the same study, 3′-deoxy-3′-fluorouridine did not show significant suppression of TBEV multiplication in PS cells. nih.gov

Comparative Studies of Antiviral Efficacy with Other Dideoxynucleoside Analogues

Comparative studies are essential to understand the relative potency and selectivity of new antiviral candidates. The selectivity index of 3'-fluoro-2',3'-dideoxy-5-chlorouridine was found to be comparable to that of zidovudine (AZT) when evaluated in parallel. nih.gov

In studies with 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) in human peripheral blood lymphocytes, its IC50 of 1.8 µM was compared to other approved agents. nih.govasm.org

Interactive Data Table: Comparative In Vitro Anti-HIV-1 Potency

| Compound | IC50 (µM) in Human Peripheral Blood Lymphocytes | Reference |

|---|---|---|

| 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) | 1.8 | nih.govasm.org |

| Zidovudine (AZT) | 0.23 | nih.govasm.org |

| Didanosine (ddI) | 0.49 | nih.govasm.org |

| Zalcitabine (ddC) | 0.03 | nih.govasm.org |

| 3'-deoxy-3'-fluorothymidine (FLT) | 0.10 | nih.govasm.org |

In the context of HBV, 2′,3′-dideoxy-2′,3′-didehydro-β-l-5-fluorocytidine (β-l-Fd4C) was found to be more potent than lamivudine. nih.gov Furthermore, in a cell-free system for the expression of the DHBV polymerase, the triphosphate of β-l-Fd4C exhibited a lower 50% inhibitory concentration (0.2 µM) for dCTP incorporation compared to lamivudine-TP, ddC-TP, and β-l-FddC-TP. nih.gov

Anticancer Research Investigations of 5 Fluoro 2 ,3 Dideoxy 3 Fluorouridine Preclinical Focus

In Vitro Cytostatic and Cytotoxic Effects across Diverse Cancer Cell Lines

Preclinical in vitro studies have explored the cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects of fluoropyrimidine analogues across a range of cancer cell lines. While specific data for 5-Fluoro-2',3'-dideoxy-3'-fluorouridine across cervical, oral, breast, and hepatocellular carcinoma cell lines is not extensively available in the public domain, research on closely related fluoropyrimidines provides insight into their potential anticancer activity.

Studies on the parent compound, 5-fluorouracil (B62378) (5-FU), have demonstrated its cytotoxic effects. For instance, in the human tongue squamous cell carcinoma cell line (HNO-97), 5-FU induced a dose-dependent cytotoxic effect, leading to both apoptosis and necrosis. waocp.orgwaocp.org The combination of 5-FU with thymoquinone, a natural compound, showed a marked increase in the cytotoxic effect on these oral cancer cells. waocp.orgwaocp.org

Another related compound, 5'-deoxy-5-fluorouridine (5'-dFUrd), has been evaluated against various human tumor cell lines. It exhibited notable activity against breast carcinoma cell lines 47-DN and MCF-7, with LD50 values (the concentration that inhibits clonal growth by 50%) of 32 µM and 35 µM, respectively. nih.gov In contrast, its activity against the HCT-8 colon tumor and Colo-357 pancreatic tumor cell lines was intermediate, with LD50 values of 200 µM and 150 µM, respectively. nih.gov

In the context of hepatocellular carcinoma, research has focused on compounds like 5'-fluoro-2'-deoxycytidine (FdCyd) and 5-fluorouridine (B13573) (5-FUrd). FdCyd, in combination with sodium butyrate, was shown to induce apoptosis in human hepatocellular carcinoma cell lines SNU449, SNU475, and SNU368. ssu.ac.ir Similarly, nucleolipid derivatives of 5-FUrd have been synthesized and tested for their cytostatic and cytotoxic activities against hepatocellular carcinoma (HepG2), colon carcinoma (HT-29), and renal carcinoma (RENCA) cell lines. nih.gov

While these findings highlight the general anticancer potential of fluoropyrimidines, direct and comprehensive in vitro data on the specific efficacy of this compound against a diverse panel of cancer cell lines, including cervical and a broader range of oral, breast, and hepatocellular carcinoma lines, remains to be fully elucidated in published research.

Interactive Data Table: Cytotoxicity of 5-FU in Tongue Squamous Carcinoma Cells (HNO-97)

| Concentration of 5-FU (µM/ml) | Percentage of Apoptotic and Necrotic Cells |

| Low Dose | Increased |

| High Dose | ~30% |

| High Dose + Thymoquinone | ~65% |

Data derived from a study on the combined effect of 5-FU and Thymoquinone. waocp.org

Efficacy in In Vivo Tumor Models

The in vivo efficacy of this compound, particularly in mouse orthotopic liver cancer models, is not well-documented in available scientific literature. However, studies on related fluoropyrimidine compounds in various animal tumor models offer valuable preclinical insights.

For instance, a study on a liver-targeted prodrug of 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) demonstrated significant tumor growth inhibition in a mouse xenograft model of hepatocellular carcinoma. nih.gov This prodrug was designed to release the active 5'-monophosphate in the liver, showcasing a targeted approach to treating liver tumors. nih.gov The study reported tumor growth inhibition of 61.67% and 72.50% at different doses. nih.gov

Furthermore, preclinical studies comparing FdUrd with 5-FU in various animal tumor models have shown that FdUrd can be more effective. nih.gov Intermittent high-bolus administration of FdUrd, in particular, has been associated with better antitumor activity compared to equivalent toxic doses of 5-FU. nih.gov

A standardized animal model for locoregional chemotherapy of liver neoplasms has been developed in rats, which could potentially be used to evaluate the efficacy of compounds like this compound. ssu.ac.ir Additionally, a protocol for an orthotopic implantation mouse model of hepatocellular carcinoma with underlying liver steatosis has been established, providing a relevant platform for future in vivo studies of novel therapeutic agents. nih.gov

While these studies on related compounds are promising, direct evidence of the in vivo efficacy of this compound in mouse orthotopic liver cancer models is needed to ascertain its therapeutic potential in a setting that closely mimics human disease.

Biochemical Modulation of Anticancer Activity in Preclinical Systems

The anticancer activity of this compound (3'-FFdUrd) and its phosphorylated form, this compound 5'-phosphate (3'-FFdUMP), is modulated through their interactions with key enzymes involved in nucleotide metabolism.

Preclinical studies have shown that 3'-FFdUrd itself is not a substrate for thymidine (B127349) phosphorylase; however, it acts as a weak, noncompetitive inhibitor of this enzyme with a Ki of 1.7 mM. nih.gov Thymidine phosphorylase is an enzyme that can be overexpressed in some tumors and is involved in the activation of certain fluoropyrimidines.

The phosphorylated form, 3'-FFdUMP, demonstrates a more direct and potent mechanism of action by targeting thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair. 3'-FFdUMP inhibits TS competitively with respect to the natural substrate, deoxyuridylate, with a Ki of 0.13 mM. nih.gov

Significantly, in the presence of the cofactor 5,10-methylenetetrahydrofolate, the inhibition of TS by 3'-FFdUMP becomes time-dependent, indicating a more complex and tighter binding interaction. nih.gov A stable complex is formed between 3'-FFdUMP and TS, which can be isolated. nih.gov The rate of dissociation of this complex is slow and comparable to that of the potent TS inhibitor 5-fluoro-2'-deoxyuridylate (FdUMP). nih.gov This mechanism suggests a two-stage process involving an initial reversible binding followed by a slower conversion to a tightly bound complex, effectively shutting down the enzyme's function and leading to cell death. nih.gov

Comparative Analysis with Established Fluoropyrimidines and Nucleoside Antimetabolites

Comparative analyses in preclinical settings have been conducted to evaluate the cytotoxic potential of various fluoropyrimidines and nucleoside antimetabolites.

In studies comparing 5'-deoxy-5-fluorouridine (5'-dFUrd) with 5-fluorouracil (5-FU) and 5-fluoro-2'-deoxyuridine (FdUrd), 5'-dFUrd was found to be less potent in all cell lines examined. nih.gov However, it exhibited a degree of selective toxicity for human tumor cells compared to human bone marrow stem cells, a desirable therapeutic characteristic. nih.gov

The cytotoxicity of 5-FU and FdUrd has been compared in murine lymphoma L5178Y cells. nih.gov Brief exposure to a high concentration of FdUrd resulted in a reversible inhibition of cell proliferation, whereas exposure to 5-FU caused irreversible inhibition. nih.govnih.gov This suggests different mechanisms of cytotoxicity, with 5-FU's effects being more persistent after removal of the drug. nih.govnih.gov

A related compound, 5-Chloro-2',3'-dideoxy-3'-fluorouridine, has been evaluated for its anti-HIV activity and was found to have a 50% inhibitory concentration (IC50) of 1.8 µM in normal human peripheral blood lymphocytes. nih.gov While this is in the context of antiviral research, it provides a reference point for the potency of a structurally similar compound.

Interactive Data Table: Comparative Cytotoxicity of Fluoropyrimidines

| Compound | Cell Line | IC50 / LD50 | Reference |

| 5'-deoxy-5-fluorouridine | 47-DN (Breast Carcinoma) | 32 µM | nih.gov |

| 5'-deoxy-5-fluorouridine | MCF-7 (Breast Carcinoma) | 35 µM | nih.gov |

| 5'-deoxy-5-fluorouridine | HCT-8 (Colon Tumor) | 200 µM | nih.gov |

| 5-Chloro-2',3'-dideoxy-3'-fluorouridine | Human Peripheral Blood Lymphocytes (HIV-1) | 1.8 µM | nih.gov |

Mechanisms of Resistance to 5 Fluoro 2 ,3 Dideoxy 3 Fluorouridine

Characterization of Acquired Resistance in Cellular and Viral Models

The development of acquired resistance to fluoropyrimidines has been characterized in various cancer cell lines. For instance, human colon carcinoma cell lines have been made resistant to 5-FU and FdUrd through continuous exposure to increasing drug concentrations. nih.gov These resistant cell lines serve as invaluable models to investigate the underlying molecular changes that lead to drug insensitivity.

Molecular and Biochemical Basis of Resistance Development (e.g., alterations in activating enzymes like UMP kinase, target enzyme mutations)

The cytotoxic effects of fluoropyrimidines are dependent on their intracellular conversion to active metabolites. Therefore, alterations in the enzymes involved in this activation pathway are a common cause of resistance.

Alterations in Activating Enzymes:

UMP Kinase (UMPK): For fluoropyrimidines that are anabolized via the uridine (B1682114) monophosphate (UMP) pathway, decreased expression or activity of UMPK can lead to resistance. aacrjournals.orgnih.gov UMPK is responsible for the phosphorylation of UMP analogs. A reduction in UMPK levels has been associated with decreased incorporation of 5-FU into RNA and subsequent resistance. nih.gov

Thymidine (B127349) Kinase (TK): For fluoropyrimidines that are activated through the thymidine salvage pathway, such as FdUrd, a deficiency in thymidine kinase can prevent their conversion to the active monophosphate form. nih.gov

Orotate Phosphoribosyltransferase (OPRT): This enzyme is crucial for the conversion of 5-FU to fluorouridine monophosphate (FUMP). Reduced expression of OPRT has been observed in 5-FU-resistant cells. nih.gov

Target Enzyme Mutations:

The primary target for many fluoropyrimidines is thymidylate synthase (TS), an essential enzyme for de novo DNA synthesis. wikipedia.org

Overexpression of Thymidylate Synthase: Increased levels of TS protein can titrate out the active drug metabolite, thereby diminishing its inhibitory effect. nih.govoaepublish.comnih.gov Gene amplification of the TYMS gene is a common mechanism for TS overexpression in resistant cells. mdpi.com

Mutations in Thymidylate Synthase: Mutations within the TYMS gene can lead to a protein with reduced binding affinity for the active fluoropyrimidine metabolite, FdUMP. washington.eduwashington.edunih.gov This allows the enzyme to maintain its function even in the presence of the drug.

The following table summarizes key enzymes involved in fluoropyrimidine metabolism and their role in resistance.

| Enzyme | Function in Fluoropyrimidine Metabolism | Alteration Leading to Resistance |

| Uridine Monophosphate Kinase (UMPK) | Phosphorylation of UMP analogs | Decreased expression or activity |

| Thymidine Kinase (TK) | Phosphorylation of thymidine analogs | Decreased activity or deficiency |

| Orotate Phosphoribosyltransferase (OPRT) | Conversion of 5-FU to FUMP | Decreased expression |

| Thymidylate Synthase (TS) | Target enzyme, DNA synthesis | Overexpression, gene amplification, mutations reducing drug binding |

Analysis of Cross-Resistance Patterns with Related Therapeutic Agents

Studies on cross-resistance between different fluoropyrimidines have revealed complex patterns. For example, cells that have acquired resistance to FdUrd are not always cross-resistant to 5-FU, and vice versa. nih.gov This can be attributed to the different activation pathways utilized by these drugs. FdUrd resistance is often linked to thymidine kinase deficiency, which may not affect the activity of 5-FU if it is primarily activated through the OPRT pathway. nih.gov Conversely, 5-FU resistant cells may remain sensitive to FdUrd.

The table below illustrates some observed cross-resistance patterns for fluoropyrimidines.

| Resistant Cell Line | Cross-Resistance Observed | Lack of Cross-Resistance Observed |

| FdUrd-resistant | - | 5-FU |

| 5-FU-resistant | FdUrd | - |

It is important to note that these are generalized patterns, and the specific cross-resistance profile can depend on the particular molecular mechanism of resistance in a given cell line.

Structure Activity Relationship Sar and Rational Analogue Design of 5 Fluoro 2 ,3 Dideoxy 3 Fluorouridine

Influence of Fluorine Substitution on Conformational Preferences and Biological Activity

The incorporation of fluorine into nucleoside analogues is a well-established strategy in medicinal chemistry to enhance therapeutic properties. mdpi.comoup.com Fluorine's unique characteristics—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—profoundly influence the molecule's stability, conformation, and interaction with target enzymes. nih.govresearchgate.net

The substitution of hydrogen or a hydroxyl group with fluorine can lead to several advantageous changes:

Metabolic Stability : The strength of the C-F bond often increases resistance to enzymatic degradation, particularly protecting the glycosidic bond from hydrolysis. mdpi.comresearchgate.netmdpi.com

Electronic Properties : Fluorine's strong electron-withdrawing nature alters the electronic distribution of the molecule, which can affect pKa values of nearby functional groups and influence binding interactions with protein targets. oup.com

Lipophilicity : The addition of fluorine can enhance the lipophilicity of the nucleoside, potentially improving its permeability across cell membranes. oup.commdpi.com

Conformational Control : Fluorine substitution on the sugar ring has a significant stereoelectronic effect that can dictate the conformational preference of the furanose ring. nih.gov The sugar moiety of nucleosides typically exists in an equilibrium between two major conformations: North (C3′-endo) and South (C2′-endo). The introduction of an electronegative fluorine atom can lock the sugar into one of these conformations, which is critical for biological activity as many polymerases prefer a specific sugar pucker for their substrates. nih.gov For instance, fluorine at the 2'-β-position is thought to favor a South conformation, which has been linked to activity against DNA viruses. mdpi.com Conversely, studies on other fluorinated nucleosides suggest that a C3'-endo (North) conformation can be crucial for potent activity. nih.gov

In 5-Fluoro-2',3'-dideoxy-3'-fluorouridine, fluorine is present at two key positions: the C5 position of the uracil (B121893) base and the C3' position of the dideoxyribose sugar. The C5-fluoro substitution is known to block the enzymatic methylation of dUMP to dTMP by thymidylate synthase, a key mechanism of the anticancer drug 5-fluorouracil (B62378). nih.gov The 3'-fluoro group, replacing a hydroxyl group, acts as a potent chain terminator of DNA synthesis, as it lacks the necessary 3'-OH for phosphodiester bond formation. nih.gov This dual-fluorination strategy aims to combine two distinct mechanisms of action into a single molecule.

Table 1: General Effects of Fluorine Substitution in Nucleoside Analogues

| Property Affected | Consequence of Fluorination | Scientific Rationale | Supporting Evidence |

| Metabolic Stability | Increased resistance to enzymatic cleavage | The high strength of the Carbon-Fluorine (C-F) bond enhances stability against enzymes like phosphorylases. | mdpi.comnih.govmdpi.com |

| Binding Affinity | Altered interaction with target enzymes | Fluorine acts as a bioisostere of hydrogen or a hydroxyl group, modifying electronic properties and hydrogen bonding capabilities. | oup.comnih.gov |

| Sugar Pucker | Restricted conformational equilibrium | Stereoelectronic effects of the highly electronegative fluorine atom favor specific North (C3'-endo) or South (C2'-endo) conformations. | nih.govrsc.org |

| Lipophilicity | Enhanced membrane permeability | Fluorination generally increases the lipophilicity (logP) of the molecule, which can improve cellular uptake. | oup.commdpi.com |

Systematic Modifications at the 2', 3', and 5' Positions of the Ribose Moiety

The sugar moiety of nucleoside analogues is a primary target for structural modification to optimize antiviral or anticancer activity. nih.govnih.gov For this compound, the 2',3'-dideoxy-3'-fluoro scaffold is critical for its mechanism as a DNA chain terminator. Systematic modifications at these positions have been explored in related analogues to fine-tune biological performance.

2'-Position Modifications : While the parent compound is a 2'-deoxy nucleoside, introducing substituents at the 2' position has been a common strategy in nucleoside design. The introduction of a 2'-fluoro group, for example, can significantly impact sugar conformation and metabolic stability. oup.commdpi.com Combining a 2'-fluoro with a 2'-methyl group has been investigated to specifically target viral polymerases over human ones, thereby reducing cytotoxicity. nih.gov The stereochemistry of the 2'-substituent is crucial; for instance, an "ara" configuration (up-facing) versus a "ribo" configuration (down-facing) can dramatically alter the biological activity profile. nih.gov

3'-Position Modifications : The 3' position is fundamental for chain elongation during nucleic acid synthesis. The absence of a 3'-hydroxyl group, as in 2',3'-dideoxy nucleosides, is the classic feature of a chain terminator. nih.gov Replacing the 3'-hydrogen with a 3'-fluoro group, as in the title compound, maintains the chain-terminating ability while introducing the potent stereoelectronic effects of fluorine. nih.gov Studies on related compounds like 3'-deoxy-3'-fluoroadenosine have shown broad-spectrum antiviral activity, underscoring the potential of this modification. nih.gov

5'-Position Modifications : The 5'-hydroxyl group is the site of phosphorylation, which is a necessary activation step for most nucleoside analogues to their active triphosphate form. mdpi.comnih.gov

5'-Phosphates : The direct 5'-phosphate of this compound (3'-FFdUMP) has been synthesized to bypass the initial phosphorylation step. nih.gov This monophosphate analogue was found to be a competitive inhibitor of thymidylate synthetase, with its inhibitory action increasing over time in the presence of the cofactor 5,10-methylenetetrahydrofolate. nih.gov

5'-Deoxy Analogues : Removing the 5'-hydroxyl group to create a 5'-deoxy analogue, such as in 5'-deoxy-5-fluorouridine, alters the metabolic pathway. researchgate.net Such compounds cannot be directly phosphorylated and must be converted to other active forms, which can influence their therapeutic index. researchgate.net

Prodrugs : The 5' position is also a common site for attaching prodrug moieties, such as phosphoramidates (ProTide technology), to enhance cell penetration and intracellular delivery of the monophosphate form. nih.govnih.gov

Table 2: Research Findings on Ribose Modifications of Related Nucleoside Analogues

| Modification Site | Moiety | Compound Example | Key Finding | Reference(s) |

| 2'-Position | Fluoro and Methyl | 2'-deoxy-2'-fluoro-2'-methylcytidine | Aims to increase selectivity for viral polymerases, reducing host cytotoxicity. | nih.gov |

| 3'-Position | Fluoro | 3'-deoxy-3'-fluoroadenosine | Exhibits broad-spectrum antiviral activity against flaviviruses. | nih.gov |

| 5'-Position | Monophosphate | This compound 5'-phosphate | Acts as a time-dependent inhibitor of thymidylate synthetase. | nih.gov |

| 2' & 3' Positions | Dideoxy | Dideoxycytidine (ddC) | Classic chain terminator for DNA synthesis. | nih.gov |

Rational Alterations to the Pyrimidine (B1678525) Base

The pyrimidine base, 5-fluorouracil in this case, is another key component for rational drug design. mdpi.comnih.gov Modifications to the base can alter enzyme specificity, metabolic fate, and the spectrum of activity. A direct and informative comparison can be made between this compound and its analogue, 3'-Fluoro-2',3'-dideoxy-5-chlorouridine.

Replacing the 5-fluoro substituent with a 5-chloro substituent creates 5-Chloro-2',3'-dideoxy-3'-fluorouridine (also known as 935U83). nih.govsigmaaldrich.com This seemingly minor change from fluorine to chlorine results in a significantly different biological profile. While both are designed as anti-HIV agents, the 5-chloro analogue demonstrated improved metabolic and toxicological characteristics. nih.gov

Key findings for 5-Chloro-2',3'-dideoxy-3'-fluorouridine include:

Potent Anti-HIV Activity : It inhibited HIV-1 growth with an average 50% inhibitory concentration (IC50) of 1.8 µM. nih.gov

Activity Against Resistant Strains : Crucially, it retained activity against HIV strains that were resistant to other approved nucleoside analogues like AZT, ddI, and ddC. nih.gov

High Barrier to Resistance : Attempts to generate viral resistance to the 5-chloro analogue in cell culture were unsuccessful. nih.gov

Improved Safety Profile : It showed very low toxicity to human erythrocyte progenitor cells in vitro, with an IC50 over 1,000-fold higher than that of AZT, indicating a much wider therapeutic window. nih.gov

This comparison highlights that altering the C5-halogen can be a powerful strategy to overcome drug resistance and improve the safety of nucleoside analogues.

Table 3: Comparison of C5-Substituted 3'-Fluoro-2',3'-dideoxyuridine Analogues Against HIV-1

| Compound | C5-Substituent | Anti-HIV-1 IC₅₀ | Key Advantage | Reference |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine | Chloro (Cl) | 1.8 µM | Active against AZT, ddI, and ddC resistant strains; low toxicity. | nih.gov |

| AZT (for comparison) | N/A (Thymidine analogue) | 0.23 µM | - | nih.gov |

| ddI (for comparison) | N/A (Inosine analogue) | 0.49 µM | - | nih.gov |

| ddC (for comparison) | N/A (Cytidine analogue) | 0.03 µM | - | nih.gov |

Significance of Stereochemical Configuration and Diastereomeric Purity in Biological Performance

Biological systems, particularly enzymes and receptors, are inherently chiral. Consequently, the biological activity of a chiral drug molecule like this compound is critically dependent on its stereochemical configuration. The ribose moiety contains multiple chiral centers (at C1', C3', and C4' in this dideoxy analogue), and the precise three-dimensional arrangement of atoms is essential for its interaction with target viral enzymes.

The different stereoisomers (enantiomers and diastereomers) of a nucleoside analogue can have vastly different biological activities, metabolic stabilities, and toxicities. nih.gov One isomer may be a potent inhibitor of a viral polymerase, while another may be inactive or, in a worse-case scenario, be toxic to the host by inhibiting human polymerases. For example, in the development of the antiviral drug Sofosbuvir, it was found that the Sp diastereomer of the phosphoramidate (B1195095) prodrug was tenfold more active than the Rp diastereomer. nih.gov

Therefore, ensuring diastereomeric purity is a paramount concern in the synthesis and development of nucleoside drugs. nih.gov The synthesis of this compound must be carefully controlled to produce the single, desired diastereomer with the correct stereochemistry at each chiral center. The configuration of the 3'-fluoro group, in particular, dictates its orientation within the enzyme's active site and thus its effectiveness as a chain terminator. The use of advanced chromatographic techniques, such as HPLC with chiral stationary phases, is often required to separate stereoisomers and ensure the purity of the final active pharmaceutical ingredient. nih.gov

Principles for Enhanced Selectivity and Potency through Structural Design

The development of potent and selective nucleoside analogues like this compound is guided by several key principles derived from extensive SAR studies. mdpi.combiorxiv.org The ultimate goal is to create a molecule that is efficiently activated in target cells and selectively inhibits the viral or cancer-specific enzyme without affecting host cell machinery.

Key design principles include:

Exploiting Fluorine's Properties : The strategic placement of fluorine can be used to lock the sugar moiety into a bioactive conformation (e.g., North or South pucker) preferred by the target viral enzyme and to increase metabolic stability. mdpi.comnih.gov

Chain-Terminating Modifications : Incorporating modifications that prevent chain elongation, such as the removal of the 3'-OH group (dideoxy) or its replacement with a group like fluorine, is a proven strategy for inhibiting polymerases. nih.govnih.gov

Base Modification for Selectivity and Resistance Profile : Altering the pyrimidine or purine (B94841) base, such as changing the C5-substituent, can help circumvent viral resistance mechanisms and reduce off-target toxicity. nih.govsigmaaldrich.com